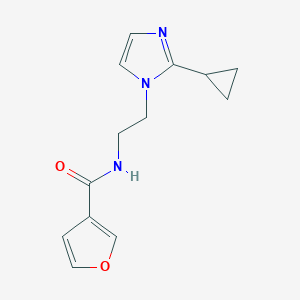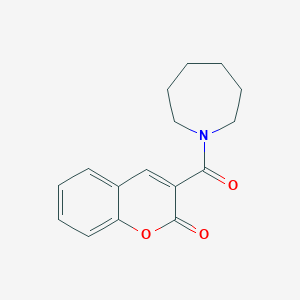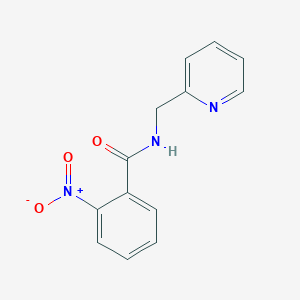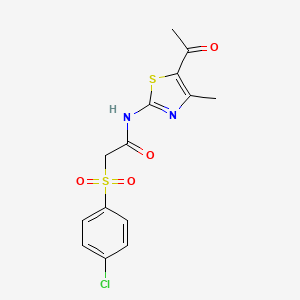
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan carboxamide derivatives has been explored in various studies. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a range of analogues . Similarly, the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides involved a novel rearrangement of N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids, leading to potent antiallergic compounds .
Molecular Structure Analysis
The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was elucidated using single crystal X-ray diffraction, revealing its crystallization in the monoclinic system with specific unit cell parameters . The ligand in this study was found to coordinate with metal ions as a bidentate, forming neutral complexes .
Chemical Reactions Analysis
The chemical reactivity of furan carboxamide derivatives has been investigated in the context of their biological activities. For example, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were assessed against drug-resistant bacteria, with one analogue showing significant effectiveness . In another study, the antiallergic activity of a series of furan carboxamides was evaluated, with one compound showing high inhibition of serotonin, histamine, and bradykinin .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives are closely related to their biological activities. The antimicrobial and antioxidant activities of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides were studied, with Schiff bases and azetidione derivatives showing promising results . The thermal decomposition of metal complexes derived from furan carboxamides was also investigated, providing insights into their stability and potential applications .
Applications De Recherche Scientifique
Synthesis and Reactivity
Researchers have developed novel methods for synthesizing diverse imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with potential antiprotozoal activities, highlighting the chemical versatility of related compounds (Ismail et al., 2004). Further modifications to reduce metabolism mediated by aldehyde oxidase in similar structures demonstrate the ongoing efforts to enhance the pharmacological profiles of these molecules (Linton et al., 2011).
Molecular Characterization and Biological Activity
The synthesis of thiazole-based heterocyclic amides and their investigation for antimicrobial activity showcase the biological relevance of furan-carboxamide derivatives. Such studies provide insights into the antimicrobial potential of these compounds and suggest further exploration for pharmacological applications (Çakmak et al., 2022).
Drug Design and Development
Research into the synthesis of 1,3,4-oxadiazole derivatives from acylhydrazides, including furan-oxadiazole derivatives, indicates the exploration of these compounds for antibacterial and antifungal activities. Such studies underline the potential of furan-2-carboxamide derivatives in the development of new antimicrobial agents (Jafari et al., 2017).
Antimicrobial and Antioxidant Activities
Several studies have synthesized new compounds incorporating furan nuclei, examining their antimicrobial and antioxidant activities. This research demonstrates the potential of furan-2-carboxamide derivatives in creating compounds with significant biological activities, offering a foundation for developing novel therapeutic agents (Sokmen et al., 2014).
Metal Complexes and Chelating Properties
The synthesis and characterization of metal complexes with furan ring-containing organic ligands, including their antimicrobial activities, highlight another dimension of the applications of these compounds. Such studies provide valuable insights into the chelating properties of furan derivatives and their potential use in various scientific and technological fields (Patel, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(11-3-8-18-9-11)15-5-7-16-6-4-14-12(16)10-1-2-10/h3-4,6,8-10H,1-2,5,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVHOUGTEWPDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3014040.png)

![3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B3014042.png)

![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3014044.png)
![N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B3014045.png)


![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)
![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)